molecular formula C18H12 B100180 Triphenylene-d12 CAS No. 17777-56-9

Triphenylene-d12

Cat. No. B100180
CAS RN: 17777-56-9
M. Wt: 240.4 g/mol
InChI Key: SLGBZMMZGDRARJ-AQZSQYOVSA-N
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Patent
US08455112B2

Procedure details

1-trifluoromethanesulfonato-2-trimethylsilylbenzene (3 equivalents) is reacted with 1 equivalent of the appropriate iodoaromatic (see scheme 5a), in the presence of 5 mol % of Pd(OAc)2, 5 mol % of dppf and 4 equivalents of CsF in toluene/acetonitrile, to obtain the desired ligands of the formulae IId), IIe) and IIf).
[Compound]
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10](#N)[CH3:11]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH:7]1[C:8]2[C:10]3[C:11](=[CH:11][CH:10]=[CH:8][CH:7]=3)[C:9]3[C:9](=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:3]=2[CH:4]=[CH:5][CH:6]=1 |f:0.1,2.3,4.5.6,7.8.9|

Inputs

Step One
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Name
toluene acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08455112B2

Procedure details

1-trifluoromethanesulfonato-2-trimethylsilylbenzene (3 equivalents) is reacted with 1 equivalent of the appropriate iodoaromatic (see scheme 5a), in the presence of 5 mol % of Pd(OAc)2, 5 mol % of dppf and 4 equivalents of CsF in toluene/acetonitrile, to obtain the desired ligands of the formulae IId), IIe) and IIf).
[Compound]
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10](#N)[CH3:11]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH:7]1[C:8]2[C:10]3[C:11](=[CH:11][CH:10]=[CH:8][CH:7]=3)[C:9]3[C:9](=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:3]=2[CH:4]=[CH:5][CH:6]=1 |f:0.1,2.3,4.5.6,7.8.9|

Inputs

Step One
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Name
toluene acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C3=CC=CC=C3C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.